molecular formula C122H172N22O40 B1513083 Colimecycline CAS No. 58298-92-3

Colimecycline

Cat. No. B1513083
CAS RN: 58298-92-3
M. Wt: 2586.8 g/mol
InChI Key: UZNWSTUSXOVSQZ-HIDVEBLVSA-N
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Description

Colimecycline is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of tetracycline, a broad-spectrum antibiotic, and is used for its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of colimecycline involves several steps, starting from the basic tetracycline structure. The process typically includes the following steps:

    Hydrogenation: The tetracycline is subjected to hydrogenation to reduce specific double bonds.

    Amidation: The hydrogenated product is then reacted with an amine to form an amide derivative.

    Cyclization: The amide derivative undergoes cyclization to form the this compound structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Using large-scale hydrogenation reactors to reduce the tetracycline.

    Continuous Amidation: Employing continuous flow reactors for the amidation step.

    Automated Cyclization: Utilizing automated systems for the cyclization process to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Colimecycline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: Various substituents can be introduced into the this compound structure through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with altered antibacterial properties and improved pharmacokinetics.

Scientific Research Applications

Colimecycline has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying tetracycline derivatives.

    Biology: Employed in research on bacterial resistance mechanisms.

    Medicine: Investigated for its potential in treating bacterial infections resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Colimecycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This inhibition prevents the elongation of polypeptide chains, resulting in bacteriostatic actions . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: The parent compound of colimecycline, used for similar antibacterial purposes.

    Doxycycline: Another tetracycline derivative with a broader spectrum of activity.

    Minocycline: Known for its enhanced ability to penetrate tissues and treat infections.

Uniqueness

This compound is unique due to its specific modifications that enhance its antibacterial properties and reduce resistance development compared to other tetracycline derivatives.

properties

CAS RN

58298-92-3

Molecular Formula

C122H172N22O40

Molecular Weight

2586.8 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6S,12aS)-N-[[2-[(3S,6S,9S,12S,15R,18S,21S)-21-[[(2S)-4-[[[(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-[[(2S,3R)-2-[[(2S)-4-[[[(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-[[(6S)-6-methyloctanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-9,18-bis(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-6-yl]ethylamino]methyl]-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C122H172N22O40/c1-18-51(6)24-19-20-31-68(150)132-59(34-40-125-46-129-112(174)75-92(154)86(142(12)13)81-95(157)78-72(98(160)120(81,182)101(75)163)89(151)69-54(117(78,9)179)25-21-28-65(69)147)108(170)141-85(53(8)146)116(178)137-60(35-41-126-47-130-113(175)76-93(155)87(143(14)15)82-96(158)79-73(99(161)121(82,183)102(76)164)90(152)70-55(118(79,10)180)26-22-29-66(70)148)106(168)136-62-37-43-128-115(177)84(52(7)145)140-109(171)61(135-104(166)57(32-38-123)134-110(172)63(44-49(2)3)139-111(173)64(45-50(4)5)138-105(167)58(33-39-124)133-107(62)169)36-42-127-48-131-114(176)77-94(156)88(144(16)17)83-97(159)80-74(100(162)122(83,184)103(77)165)91(153)71-56(119(80,11)181)27-23-30-67(71)149/h21-23,25-30,49-53,57-64,78-88,95-97,125-127,145-149,154-162,179-184H,18-20,24,31-48,123-124H2,1-17H3,(H,128,177)(H,129,174)(H,130,175)(H,131,176)(H,132,150)(H,133,169)(H,134,172)(H,135,166)(H,136,168)(H,137,178)(H,138,167)(H,139,173)(H,140,171)(H,141,170)/t51-,52+,53+,57-,58-,59-,60-,61-,62-,63-,64+,78+,79+,80+,81+,82+,83+,84-,85-,86-,87-,88-,95-,96-,97-,117+,118+,119+,120-,121-,122-/m0/s1

InChI Key

UZNWSTUSXOVSQZ-HIDVEBLVSA-N

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCNCNC(=O)C1=C([C@H]([C@@H]2[C@H]([C@H]3C(=C([C@@]2(C1=O)O)O)C(=O)C4=C([C@@]3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCNC(=O)C5=C([C@H]([C@@H]6[C@H]([C@H]7C(=C([C@@]6(C5=O)O)O)C(=O)C8=C([C@@]7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)N[C@H]9CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C([C@H]([C@@H]2[C@H]([C@H]3C(=C([C@@]2(C1=O)O)O)C(=O)C1=C([C@@]3(C)O)C=CC=C1O)O)N(C)C)O)[C@@H](C)O

SMILES

CCC(C)CCCCC(=O)NC(CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)NC(C(C)O)C(=O)NC(CCNCNC(=O)C5=C(C(C6C(C7C(=C(C6(C5=O)O)O)C(=O)C8=C(C7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)NC9CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C1=C(C3(C)O)C=CC=C1O)O)N(C)C)O)C(C)O

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)NC(C(C)O)C(=O)NC(CCNCNC(=O)C5=C(C(C6C(C7C(=C(C6(C5=O)O)O)C(=O)C8=C(C7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)NC9CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C1=C(C3(C)O)C=CC=C1O)O)N(C)C)O)C(C)O

Origin of Product

United States

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